molecular formula C13H24BrNO3 B13503124 tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13503124
M. Wt: 322.24 g/mol
InChI Key: IZGSEIGGEWDALD-SNVBAGLBSA-N
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Description

tert-Butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 3-bromopropionate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

tert-Butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. In general, the bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The oxazolidine ring may also play a role in stabilizing the molecule and facilitating its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromopropionate: A simpler compound with similar reactivity but lacking the oxazolidine ring.

    tert-Butyl carbamate: Another tert-butyl derivative with different functional groups and reactivity.

    Pinacol boronic esters: Compounds with similar structural complexity but different functional groups and applications.

Uniqueness

tert-Butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of both the bromopropyl chain and the oxazolidine ring, which confer distinct reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C13H24BrNO3

Molecular Weight

322.24 g/mol

IUPAC Name

tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H24BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m1/s1

InChI Key

IZGSEIGGEWDALD-SNVBAGLBSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)CCCBr)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCCBr)C(=O)OC(C)(C)C)C

Origin of Product

United States

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